molecular formula C17H20N4O4S B11243164 methyl 5-methyl-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11243164
M. Wt: 376.4 g/mol
InChI Key: XTUODZDIYDFEDZ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds

Preparation Methods

The synthesis of methyl 5-methyl-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and dihydrofuran . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 5-methyl-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring’s aromaticity allows it to participate in π-π interactions with proteins and enzymes. The cyclohepta[c]pyridazin-2-yl moiety may interact with biological receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, and abafungin. These compounds share the thiazole ring structure but differ in their additional functional groups and biological activities. Methyl 5-methyl-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of the thiazole ring and the cyclohepta[c]pyridazin-2-yl moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 5-methyl-2-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H20N4O4S/c1-10-15(16(24)25-2)19-17(26-10)18-13(22)9-21-14(23)8-11-6-4-3-5-7-12(11)20-21/h8H,3-7,9H2,1-2H3,(H,18,19,22)

InChI Key

XTUODZDIYDFEDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2)C(=O)OC

Origin of Product

United States

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